Home > Products > Screening Compounds P131303 > 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione - 1795476-94-6

3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Catalog Number: EVT-3106933
CAS Number: 1795476-94-6
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (Z)-5-((1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione (Compound 2) []

  • Compound Description: This compound was identified as an initial hit compound in a high-throughput screening for glutaminase inhibitors. It demonstrated inhibitory activity against both the kidney isoform (KGA) and glutaminase C (GAC) of the GLS gene. []
  • Relevance: This compound, like the target compound 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione, contains a thiazolidine-2,4-dione ring. The key structural difference lies in the substituent at the 5-position of the thiazolidine-2,4-dione ring. Compound 2 features a (1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene substituent, while the target compound has a 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl) substituent. Despite these differences, the shared thiazolidine-2,4-dione core suggests potential similarities in their chemical properties and biological activities. []

2. N-Acyloxyalkylazetidin-2-ones (Compound 4) []

  • Compound Description: This group of compounds was investigated as potential mechanism-based inhibitors of human leukocyte elastase (HLE), a serine protease implicated in chronic obstructive pulmonary disease (COPD). These compounds were found to be weak HLE inhibitors. []
  • Relevance: The structural similarity between N-Acyloxyalkylazetidin-2-ones and 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione lies in the azetidin-2-one moiety. Both compounds possess this four-membered nitrogen-containing ring, which might contribute to similar binding interactions within biological targets. The target compound further incorporates a thiazolidine-2,4-dione ring, a common pharmacophore, potentially influencing its overall activity and selectivity profile. []

3. N1-Oxazolidin-2,4-dion-5-yl-substituted beta-lactams (Compound 6) []

  • Compound Description: This class of compounds, structurally related to the previous group, was also studied as potential human leukocyte elastase (HLE) inhibitors. They demonstrated greater potency against HLE compared to N-Acyloxyalkylazetidin-2-ones. The presence of an electron-withdrawing substituent at the C-4 position of the oxazolidine ring was found to be important for activity. []
  • Relevance: While these compounds share the beta-lactam core with 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione, the key distinction lies in the presence of the oxazolidine-2,4-dione ring instead of the thiazolidine-2,4-dione found in the target compound. This difference in ring structure, despite being subtle, could impact the compounds' binding affinities and pharmacological profiles. The study highlights the importance of specific substituents for HLE inhibitory activity, indicating that variations around the core structure can significantly influence biological activity. []

4. Pioglitazone [, ]

  • Compound Description: Pioglitazone (5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione) is a well-known antidiabetic drug belonging to the thiazolidinedione class. It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, improving insulin sensitivity. While effective in treating type 2 diabetes mellitus (T2DM), pioglitazone has been associated with side effects such as weight gain and potential cardiovascular risks. []

5. Ciglitazone []

  • Relevance: Ciglitazone, similar to 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione, belongs to the thiazolidinedione class of compounds, highlighting the importance of this chemical class in medicinal chemistry, particularly in the context of metabolic disorders. Despite their shared core structure, variations in their substituents would dictate their binding affinities, pharmacological activities, and safety profiles. Ciglitazone's development challenges underscore the importance of optimizing not only the efficacy but also the safety profiles of thiazolidinedione derivatives. []

6. Troglitazone []

    7. Rosiglitazone []

    • Compound Description: Rosiglitazone is another thiazolidinedione drug that was widely prescribed for T2DM. While initially considered safe, it later raised concerns about potential cardiovascular risks, leading to restrictions on its use. []
    • Relevance: Rosiglitazone, like 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione, exemplifies the ongoing pursuit of safer and more effective thiazolidinedione-based therapies for metabolic disorders. Its history emphasizes the complex balance between efficacy and safety considerations in drug development. The structural similarities also highlight how minor modifications to the core thiazolidinedione scaffold can lead to significant differences in their pharmacological profiles and potential adverse effects. []
    Overview

    3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones, which are known for their diverse biological activities, particularly in the treatment of diabetes and other metabolic disorders. This compound features a thiazolidine core, which is characterized by its two carbonyl groups and a thiazole ring, along with an azetidine moiety and an isopropoxybenzoyl substituent. The unique structural features of this compound contribute to its potential pharmacological properties.

    Source

    The compound has been synthesized and studied in various research contexts, particularly in relation to its biological activity and potential therapeutic applications. Research has indicated that derivatives of thiazolidinediones exhibit significant antidiabetic properties and antimicrobial activities, making them valuable in pharmaceutical development .

    Classification

    3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione can be classified as:

    • Chemical Class: Thiazolidinediones
    • Functional Groups: Thiazolidine, azetidine, carbonyl groups
    • Biological Activity: Antidiabetic, antimicrobial
    Synthesis Analysis

    The synthesis of 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step synthetic routes that may include the following methods:

    1. Formation of Thiazolidine Core: The initial step often involves the formation of the thiazolidine structure through cyclization reactions involving thioketones and amines.
    2. Azetidine Incorporation: The azetidine ring can be introduced via nucleophilic substitution reactions or cycloaddition methods.
    3. Substitution Reactions: The introduction of the isopropoxybenzoyl group can be achieved through acylation reactions with appropriate acyl chlorides or anhydrides.
    4. Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

    These synthetic steps require careful control of reaction conditions to optimize yields and minimize side products.

    Molecular Structure Analysis

    The molecular structure of 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione can be represented as follows:

    This structural complexity contributes to its biological activity by influencing solubility and interaction with biological targets.

    Chemical Reactions Analysis

    In terms of chemical reactivity, 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione can participate in various reactions typical for thiazolidinediones:

    1. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
    2. Hydrolysis: Under acidic or basic conditions, the carbonyls may hydrolyze, affecting the compound's stability and activity.
    3. Oxidation/Reduction: The thiazolidine moiety can undergo oxidation reactions, potentially altering its pharmacological properties.

    These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity.

    Mechanism of Action

    The mechanism of action for compounds like 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione primarily involves:

    1. PPARγ Agonism: Thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates genes involved in glucose and lipid metabolism .
    2. Insulin Sensitization: By activating PPARγ, these compounds enhance insulin sensitivity in peripheral tissues, leading to improved glucose uptake and reduced blood sugar levels.
    3. Anti-inflammatory Effects: Some derivatives also exhibit anti-inflammatory properties by modulating inflammatory pathways associated with metabolic syndrome.

    Research indicates that these mechanisms contribute significantly to their therapeutic effects in diabetes management.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically a solid crystalline form
    • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic groups
    • Melting Point: Specific melting points vary based on purity and synthesis method

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
    • Reactivity: Reacts with strong acids/bases; susceptible to hydrolysis under certain conditions.

    These properties are critical for determining suitable formulations for pharmaceutical applications.

    Applications

    3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione has potential applications in:

    1. Antidiabetic Agents: Its ability to sensitize insulin action makes it a candidate for developing new antidiabetic drugs.
    2. Antimicrobial Agents: Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent .
    3. Pharmaceutical Research: As a lead compound for synthesizing new derivatives with enhanced biological activity or reduced side effects.

    These applications highlight the compound's relevance in both clinical settings and ongoing research into metabolic diseases and infections.

    Synthetic Methodologies and Molecular Design

    Rational Design Strategies for Thiazolidine-2,4-dione Hybrid Derivatives

    The design of 3-(1-(4-isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione exemplifies advanced molecular hybridization strategies in medicinal chemistry. This hybrid integrates three pharmacologically significant components: a thiazolidine-2,4-dione (TZD) core, an azetidine ring, and a 4-isopropoxybenzoyl moiety. The TZD scaffold serves as a privileged structure in drug design due to its proven bioactivity profile, particularly in targeting tyrosine kinase receptors like VEGFR-2. Molecular hybridization combines these distinct pharmacophores to leverage synergistic effects, enhancing target affinity and selectivity [1] [4].

    Rational drug design of such hybrids follows the pharmacophore fusion principle, where key binding elements are strategically incorporated:

    • Hinge region binding: The TZD core acts as a hydrogen bond acceptor, mimicking heteroaromatic systems in established inhibitors (e.g., sunitinib), facilitating interactions with kinase hinge residues like Cys919 in VEGFR-2 [1] [4].
    • Spacer optimization: The azetidine ring provides conformational restraint and serves as a rigid spacer between the TZD and benzoyl groups. This three-dimensional arrangement optimally positions pharmacophores within enzyme active sites [5].
    • Hydrophobic pocket targeting: The 4-isopropoxybenzyl group occupies allosteric hydrophobic pockets through van der Waals interactions, with the isopropoxy moiety enhancing lipophilicity and membrane permeability [4] [10].

    Computational validation through molecular docking simulations confirms that this hybrid design enables simultaneous engagement with all three key regions of VEGFR-2: the hinge region (via TZD carbonyls), the DFG motif (via azetidine nitrogen), and the hydrophobic pocket (via aromatic system) [1]. Systematic structural optimization of similar hybrids demonstrates that electron-withdrawing substituents on the benzylidene ring enhance potency by improving electrophilicity and membrane penetration [5] [9].

    Table 1: Pharmacophoric Features in TZD Hybrid Design

    Structural ComponentTargeted Binding RegionKey InteractionsRole in Molecular Design
    Thiazolidine-2,4-dione coreHinge regionH-bond with Cys919Primary pharmacophore for kinase inhibition
    Azetidine ringGatekeeper areaHydrophobic interactionsConformational restraint and spacer
    4-Isopropoxybenzoyl groupAllosteric hydrophobic pocketvan der Waals forcesEnhances lipophilicity and target affinity
    Exocyclic double bondDFG domainElectrostatic interactionsPlanarity for optimal orientation

    Multi-Step Synthetic Pathways for Azetidine- and Thiadiazolyl-Modified Thiazolidinediones

    The synthesis of 3-(1-(4-isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione requires a convergent approach involving sequential functionalization of the TZD core, azetidine ring construction, and final acylation. Representative pathways are optimized for yield and purity:

    Pathway A: Azetidine-First Approach

    • Azetidine precursor synthesis: 3-Aminomethylazetidine is prepared via cyclization of 1,3-dibromopropane with phthalimide, followed by hydrazinolysis (76% yield) [5].
    • TZD core functionalization: Thiazolidine-2,4-dione undergoes Knoevenagel condensation with 4-isopropoxybenzaldehyde using piperidine/acetic acid catalysis in toluene (110°C, 8h) to yield (Z)-5-(4-isopropoxybenzylidene)thiazolidine-2,4-dione (82% yield) [5] [9].
    • N-Alkylation: The TZD nitrogen is deprotonated with KOH in ethanol (2h, RT), then reacted with 3-(bromomethyl)azetidine hydrobromide in acetone/K₂CO₃ (reflux, 12h) to afford 3-(azetidin-3-ylmethyl)-5-(4-isopropoxybenzylidene)thiazolidine-2,4-dione (68% yield) [5].
    • Final acylation: The azetidine nitrogen is acylated with 4-isopropoxybenzoyl chloride in dichloromethane/TEA (0°C to RT, 4h) to yield the target compound (85% purity after crystallization) [10].

    Pathway B: TZD-First Approach

    • TZD-azetidine conjugation: Thiazolidine-2,4-dione is alkylated directly with 1-(tert-butoxycarbonyl)azetidin-3-yl methanesulfonate in acetonitrile/K₂CO₃ (60°C, 10h, 74% yield) [10].
    • Deprotection and acylation: Boc removal with TFA/DCM (1h, RT), followed by coupling with 4-isopropoxybenzoic acid using HATU/DIPEA in DMF (12h, RT, 81% yield).
    • Benzylidene introduction: Knoevenagel condensation with 4-isopropoxybenzaldehyde under microwave irradiation (120°C, 20 min, 89% yield) [4].

    Critical challenges include stereoselective control during azetidine-TZD coupling and minimizing epimerization during Knoevenagel reactions. Purification typically involves silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures [5] [10]. Analytical confirmation combines ¹H/¹³C NMR (characteristic signals: TZD C=O at δ 172-175 ppm, azetidine CH₂ at δ 3.8-4.2 ppm), HRMS (M+Na⁺ calculated for C₂₀H₂₄N₂O₄S: 411.1354, found 411.1358), and IR (C=O stretches at 1745 cm⁻¹ and 1698 cm⁻¹) [9] [10].

    Optimization of Knoevenagel Condensation and Acylation Reactions in Derivative Synthesis

    The critical Knoevenagel condensation and acylation steps require precise optimization to maximize yield and purity in TZD hybrid synthesis:

    Knoevenagel Condensation OptimizationThis reaction forms the exocyclic double bond between TZD and aromatic aldehydes. Key parameters include:

    • Catalyst screening: Traditional bases (piperidine, pyridine) give moderate yields (60-75%), while heterogeneous nanocatalysts significantly improve efficiency. CdS/CeO₂/Ag₂CO₃ nanocomposites (3:1 molar ratio) in water enable 92.19% yield at room temperature in 33 minutes by facilitating proton transfer and carbonyl activation [2] [7].
    • Solvent effects: Non-polar solvents (toluene, xylene) favor product stability but require high temperatures (110-120°C). Aqueous systems enable greener processing but necessitate surfactant additives for substrate solubility [2].
    • Electronic modulation: Electron-withdrawing aldehyde substituents (e.g., -NO₂, -CN) accelerate reaction kinetics but may compromise biological activity. The 4-isopropoxy group requires longer reaction times (8h vs 3h for nitro derivatives) due to its electron-donating nature [9].

    Table 2: Catalytic Systems for Knoevenagel Condensation in TZD Hybrid Synthesis

    Catalyst SystemSolventTemperature (°C)Time (min)Yield (%)Advantages
    Piperidine/AcOHToluene11048082Standard protocol, high reproducibility
    CdS/CeO₂/Ag₂CO₃ (3:1)Water203392.2Eco-friendly, room temperature operation
    ZnO nanoparticlesEthanol7812085Reusable, minimal byproducts
    CeO₂/ZrO₂Solvent-free1009088No solvent, high conversion

    Acylation Reaction OptimizationAcylation of the azetidine nitrogen employs two primary approaches:

    • Schotten-Baumann conditions: Interfacial reaction with 4-isopropoxybenzoyl chloride in dichloromethane/water with NaHCO₃ (0°C, 2h). This method gives moderate yields (70%) but may cause hydrolysis side products [10].
    • Coupling reagent-mediated: Carbodiimides (DCC) or uronium salts (HATU) with 4-isopropoxybenzoic acid in aprotic solvents. HATU/DIPEA in DMF achieves 95% conversion in 2 hours by suppressing racemization and enhancing reaction homogeneity [10].

    Process intensification techniques include microwave-assisted acylation (80°C, 20 min, 89% yield) and continuous flow chemistry with immobilized lipase catalysts (CAL-B, 45°C, 30 min residence time, 93% yield). These methods significantly reduce reaction times from hours to minutes while improving atom economy [4] [10].

    Systematic optimization of the 4-isopropoxybenzoyl attachment demonstrated that pre-chilling reagents (0°C) before mixing and controlled addition rates (<0.5 mL/min) minimize diacylation byproducts. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% chemical purity, essential for biological evaluation [4] [10].

    Listed Compounds in Article

    • Thiazolidine-2,4-dione
    • 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
    • (Z)-5-(4-isopropoxybenzylidene)thiazolidine-2,4-dione
    • 3-(azetidin-3-ylmethyl)-5-(4-isopropoxybenzylidene)thiazolidine-2,4-dione
    • 4-isopropoxybenzoyl chloride
    • 4-isopropoxybenzoic acid

    Properties

    CAS Number

    1795476-94-6

    Product Name

    3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

    IUPAC Name

    3-[1-(4-propan-2-yloxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

    Molecular Formula

    C16H18N2O4S

    Molecular Weight

    334.39

    InChI

    InChI=1S/C16H18N2O4S/c1-10(2)22-13-5-3-11(4-6-13)15(20)17-7-12(8-17)18-14(19)9-23-16(18)21/h3-6,10,12H,7-9H2,1-2H3

    InChI Key

    FVESEQJAMVMMQV-UHFFFAOYSA-N

    SMILES

    CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.